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Introduction
The CRISPR/Cas9 system has revolutionized genome editing, offering unprecedented

precision and efficiency. A critical component of this system is the single guide RNA (sgRNA),

which directs the Cas9 nuclease to the target DNA sequence. The efficacy and safety of

CRISPR/Cas9-based therapeutics are contingent on the stability, specificity, and

immunogenicity of the sgRNA. Chemical modifications to the sgRNA have emerged as a

powerful strategy to enhance its therapeutic potential. Among these, the incorporation of N1-

methylpseudouridine (m1Ψ), a naturally occurring modified nucleoside, has shown significant

promise. Drawing parallels from its successful application in mRNA vaccines, m1Ψ modification

of sgRNAs aims to improve their stability and reduce innate immune activation, thereby

enhancing the overall performance of the CRISPR/Cas9 system.[1][2]

This document provides detailed application notes and protocols for the synthesis and

utilization of N1-methylpseudouridine-d3 (a deuterated version of m1Ψ for tracing and

metabolic studies, though functionally equivalent to m1Ψ in biological systems) modified

sgRNAs in CRISPR/Cas9-mediated genome editing.
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Key Advantages of N1-Methylpseudouridine (m1Ψ)
Modification in sgRNA
Incorporating m1Ψ into sgRNAs in place of uridine offers several key advantages that can

significantly improve the outcomes of CRISPR/Cas9 experiments, particularly in therapeutic

applications:

Reduced Immunogenicity: Synthetic sgRNAs produced by in vitro transcription (IVT) can

trigger an innate immune response through the activation of pattern recognition receptors

like RIG-I, which recognizes the 5'-triphosphate group on the RNA.[3][4] Modification with

m1Ψ has been shown to dampen this immune response, reducing the production of pro-

inflammatory cytokines and minimizing cellular toxicity.[3][5] This is crucial for in vivo

applications where immune activation can lead to adverse effects and reduce the therapeutic

window.

Enhanced Stability: m1Ψ modification can increase the stability of RNA molecules by

promoting a more rigid C3'-endo ribose conformation, which enhances base stacking

interactions.[2] This increased structural stability can translate to a longer intracellular half-

life of the sgRNA, providing a sustained pool of functional guide molecules for the Cas9

nuclease and potentially leading to higher editing efficiencies.

Improved Specificity and Reduced Off-Target Effects: Studies have demonstrated that the

presence of m1Ψ in guide RNAs can help preserve on-target genome editing while

significantly reducing off-target effects of the CRISPR/Cas9 system in vitro.[2][6] This is a

critical consideration for therapeutic applications where unintended genomic alterations are a

major safety concern.

Quantitative Data Summary
The following tables summarize the quantitative effects of N1-methylpseudouridine (m1Ψ)

modification on sgRNA performance based on published studies.

Table 1: In Vitro Cleavage Efficiency of m1Ψ-modified sgRNA
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Modification Level
(% U replaced with
m1Ψ)

Target Plasmid
Cleavage
Efficiency (%)

Reference

0% (Unmodified) pANXA6 ~55% [6]

10% pANXA6 ~50% [6]

25% pANXA6 ~50% [6]

50% pANXA6 ~50% [6]

100% pANXA6 ~50% [6]

Table 2: Kinetic Parameters of DNA Cleavage with Fully m1Ψ-modified sgRNA

sgRNA
Modification

Observed Rate
Constant (k_obs)
(min⁻¹)

Maximal Extent of
Duplex Cleavage
(A_max) (%)

Reference

Unmodified ~0.08 ~45% [2]

Fully m1Ψ-modified ~0.06 ~35% [2]

Table 3: On-Target vs. Off-Target Cleavage Specificity of Fully m1Ψ-modified sgRNA (In Vitro)

Substrate
Unmodified
sgRNA
Cleavage (%)

Fully m1Ψ-
modified
sgRNA
Cleavage (%)

Specificity
Score (On-
target/Off-
target) for
m1Ψ-sgRNA

Reference

On-target ~45 ~35 - [6]

Off-target (single

mismatch)
5 - 40 < 5

Significantly

higher
[6]

Off-target

(double

mismatch)

< 10 < 2
Significantly

higher
[6]
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Table 4: In-Cell Genome Editing Efficiency of m1Ψ-modified sgRNA

sgRNA
Modification

Target Gene Cell Line
Genome
Editing
Efficiency (%)

Reference

Unmodified ANXA6 Human cells ~30% [2]

Fully m1Ψ-

modified
ANXA6 Human cells ~15% [2]

Note: While in vitro cleavage efficiency is largely maintained, a decrease in in-cell editing

efficiency was observed in this particular study. This may be context-dependent and require

further optimization of delivery or sgRNA design.

Experimental Protocols
Protocol 1: In Vitro Transcription of N1-
Methylpseudouridine-d3 Modified sgRNA
This protocol describes the synthesis of sgRNA with complete substitution of UTP with N1-
methylpseudouridine-d3-5'-triphosphate using a T7 RNA polymerase-based in vitro

transcription (IVT) reaction.

Diagram: sgRNA In Vitro Transcription Workflow
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Caption: Workflow for the synthesis of m1Ψ-d3 modified sgRNA.

Materials:
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Linearized plasmid DNA or PCR product containing a T7 promoter upstream of the sgRNA

sequence

N1-Methylpseudouridine-d3-5'-Triphosphate (N1-mΨ-d3-TP)

ATP, GTP, CTP solutions (e.g., 100 mM)

T7 RNA Polymerase

T7 Transcription Buffer (10x)

RNase Inhibitor

DNase I (RNase-free)

Nuclease-free water

Purification kit (e.g., HPLC, column-based, or magnetic beads)

Procedure:

Template Preparation:

Prepare a high-quality linear DNA template for the sgRNA. This can be a PCR product or a

linearized plasmid. The template must contain a T7 promoter sequence directly upstream

of the sgRNA coding sequence.[7]

The first one or two nucleotides of the transcript should be guanines for efficient T7

transcription initiation.[7]

Purify the DNA template using a suitable column or ethanol precipitation.

In Vitro Transcription Reaction Setup:

Thaw all reagents on ice and keep them on ice during setup.

Assemble the reaction at room temperature in a nuclease-free tube in the following order:
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Reagent Volume (for 20 µL reaction) Final Concentration

Nuclease-free water to 20 µL -

10x T7 Transcription Buffer 2 µL 1x

ATP (100 mM) 2 µL 10 mM

GTP (100 mM) 2 µL 10 mM

CTP (100 mM) 2 µL 10 mM

N1-mΨ-d3-TP (100 mM) 2 µL 10 mM

Linear DNA Template X µL (e.g., 0.5-1 µg) 25-50 ng/µL

RNase Inhibitor 1 µL -

T7 RNA Polymerase 2 µL -

Incubation:

Incubate the reaction at 37°C for 2 to 4 hours, or overnight for maximum yield.

DNase Treatment:

Add 1 µL of RNase-free DNase I to the reaction mixture.

Incubate at 37°C for 15-30 minutes to digest the DNA template.

Purification of m1Ψ-d3-sgRNA:

Purify the transcribed sgRNA using a method suitable for RNA, such as HPLC for high

purity, or a column-based purification kit.[8][9] HPLC is recommended for therapeutic

applications to remove dsRNA byproducts and other impurities.[8][9][10]

For HPLC purification, an ion-pairing reversed-phase method is commonly used.[8][9]

Quantification and Quality Control:
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Measure the concentration of the purified sgRNA using a spectrophotometer (e.g.,

NanoDrop).

Assess the integrity and purity of the sgRNA by running an aliquot on a denaturing

polyacrylamide gel (e.g., 10-15% TBE-Urea gel). A single, sharp band of the expected size

should be visible.

Protocol 2: Formation of Cas9-sgRNA
Ribonucleoprotein (RNP) Complexes
Diagram: RNP Formation Workflow
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Caption: Formation of the Cas9-sgRNA RNP complex.

Materials:

Purified, nuclease-free Cas9 protein

Purified m1Ψ-d3-sgRNA

Nuclease-free binding buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM MgCl2, 10% glycerol,

pH 7.5)

Nuclease-free water

Procedure:
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Dilute the Cas9 protein and the m1Ψ-d3-sgRNA to the desired working concentrations in the

binding buffer. A molar ratio of Cas9 to sgRNA between 1:1.2 and 1:2.5 is commonly used.

In a nuclease-free tube, add the required volume of Cas9 protein.

Add the corresponding volume of m1Ψ-d3-sgRNA to the Cas9 protein.

Mix gently by pipetting.

Incubate the mixture at room temperature (25°C) or 37°C for 10-20 minutes to allow for the

formation of the RNP complex.

The RNP complex is now ready for delivery into cells.

Protocol 3: Delivery of RNP Complexes into Mammalian
Cells via Electroporation
Diagram: RNP Electroporation Workflow
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Click to download full resolution via product page

Caption: Workflow for delivering RNP complexes via electroporation.

Materials:

Mammalian cells of interest

Cas9-m1Ψ-d3-sgRNA RNP complexes (from Protocol 2)

Electroporation system (e.g., Neon™ Transfection System, Lonza 4D-Nucleofector™)

Electroporation buffer appropriate for the cell type

Cell culture medium

Procedure:

Cell Preparation:

Culture the target cells to the desired confluency and ensure they are in a healthy, log-

phase growth state.

Harvest the cells and wash them with PBS.

Resuspend the cells in the appropriate electroporation buffer at the recommended density

(cell type-dependent).

Electroporation:

Add the pre-formed Cas9-m1Ψ-d3-sgRNA RNP complex to the cell suspension.

Transfer the mixture to an electroporation cuvette or tip.

Apply the electrical pulse using the optimized settings for your specific cell type and

electroporation system.

Post-Electroporation Culture:
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Immediately transfer the electroporated cells to a pre-warmed culture dish containing

fresh, complete medium.

Incubate the cells under standard conditions (e.g., 37°C, 5% CO2).

Analysis of Genome Editing:

After 48-72 hours, harvest the cells.

Isolate genomic DNA.

Analyze the on-target editing efficiency using methods such as Sanger sequencing with

TIDE/ICE analysis, or next-generation sequencing (NGS) for more quantitative results.

Assess off-target effects by sequencing predicted off-target sites.

Protocol 4: Assessment of Immunogenicity of m1Ψ-d3
Modified sgRNA
This protocol outlines a method to assess the innate immune response triggered by sgRNAs in

cultured cells by measuring the expression of key interferon-stimulated genes (ISGs).

Diagram: Immunogenicity Assessment Workflow
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Caption: Workflow for assessing the immunogenicity of sgRNA.

Materials:

Immune-responsive cells (e.g., HEK293, PBMCs)

Unmodified sgRNA and m1Ψ-d3-sgRNA

Transfection reagent suitable for RNA (e.g., Lipofectamine™ RNAiMAX™)

Cell culture medium

RNA extraction kit
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cDNA synthesis kit

qPCR master mix

Primers for housekeeping genes (e.g., GAPDH, ACTB) and interferon-stimulated genes

(e.g., IFIT1, OAS1, RIG-I)

Procedure:

Cell Seeding and Transfection:

Seed the cells in a multi-well plate to achieve ~70-80% confluency on the day of

transfection.

Transfect the cells with equimolar amounts of unmodified sgRNA or m1Ψ-d3-sgRNA using

a suitable lipid-based transfection reagent according to the manufacturer's protocol.

Include a mock-transfected control (reagent only) and a positive control (e.g., poly(I:C)).

Incubation:

Incubate the transfected cells for 24 to 48 hours.

RNA Extraction and cDNA Synthesis:

Harvest the cells and extract total RNA using a commercial kit.

Synthesize cDNA from the extracted RNA.

qPCR Analysis:

Perform quantitative PCR (qPCR) using primers for the target ISGs and housekeeping

genes.

Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene

expression relative to the mock-transfected control.

Data Interpretation:
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Compare the fold induction of ISGs between cells transfected with unmodified sgRNA and

m1Ψ-d3-sgRNA. A lower induction by the m1Ψ-d3-sgRNA indicates reduced

immunogenicity.

Conclusion
The incorporation of N1-methylpseudouridine-d3 into sgRNAs represents a significant

advancement in CRISPR/Cas9 technology, particularly for therapeutic development. The

reduced immunogenicity, enhanced stability, and improved specificity offered by this

modification can lead to safer and more effective genome editing outcomes. The protocols

provided herein offer a comprehensive guide for researchers to synthesize and evaluate m1Ψ-

modified sgRNAs in their specific applications. Further research to quantify the stability of

m1Ψ-modified gRNAs in various biological matrices will continue to refine our understanding

and expand the utility of this promising modification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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